PHOSPHORUS YELLOW

Overview

Description

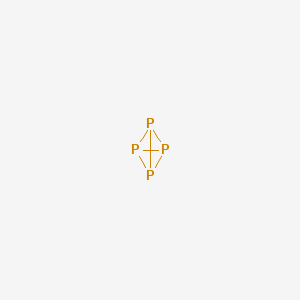

Phosphorus Yellow (P₄), also termed "white phosphorus" in some contexts, is a highly reactive allotrope of elemental phosphorus. It appears as a white-to-yellow, waxy crystalline solid that darkens upon light exposure . Key properties include:

- Reactivity: Spontaneously ignites in air at ~30°C, forming toxic phosphorus oxides (P₄O₁₀ and P₄O₆) .

- Solubility: Insoluble in water but soluble in organic solvents like carbon disulfide .

- Toxicity: Acute exposure causes severe burns, organ damage, and has a lethal dose of 50–100 mg .

- Applications: Used in fertilizers, military smokescreens, and as a precursor for phosphoric acid production .

Due to its pyrophoric nature, it is stored under water to prevent combustion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorus can be prepared through several synthetic routes. One common method involves the reduction of phosphate rock (calcium phosphate) with carbon in the presence of silica in an electric furnace. The reaction is as follows:

Ca3(PO4)2+3SiO2+5C→3CaSiO3+5CO+2P

Industrial Production Methods: In industrial settings, phosphorus is produced by heating phosphate rock with coke and silica in an electric arc furnace. The process involves the following steps:

Mining and Beneficiation: Phosphate rock is mined and beneficiated to increase the concentration of phosphorus.

Reduction: The beneficiated phosphate rock is mixed with coke and silica and heated in an electric arc furnace at temperatures around 1500°C to 1700°C.

Condensation: The phosphorus vapor produced is condensed to form solid phosphorus.

Chemical Reactions Analysis

Types of Reactions: Phosphorus undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Phosphorus readily oxidizes to form phosphorus pentoxide (P$_2$O$_5$) when exposed to air:

4P+5O2→2P2O5

Reduction: Phosphorus can be reduced to phosphine (PH$_3$) by reacting with calcium phosphide and water:

Ca3P2+6H2O→3Ca(OH)2+2PH3

Substitution: Phosphorus reacts with halogens to form phosphorus halides, such as phosphorus trichloride (PCl$_3$):

2P+3Cl2→2PCl3

Common Reagents and Conditions:

Oxidation: Oxygen or air, typically at room temperature.

Reduction: Water or dilute hydrochloric acid, often at room temperature.

Substitution: Halogens like chlorine, bromine, or iodine, usually at elevated temperatures.

Major Products:

Oxidation: Phosphorus pentoxide (P$_2$O$_5$)

Reduction: Phosphine (PH$_3$)

Substitution: Phosphorus trichloride (PCl$_3$), phosphorus tribromide (PBr$_3$), etc.

Scientific Research Applications

Industrial Applications

-

Production of Phosphoric Acid :

Yellow phosphorus is primarily used in the production of phosphoric acid, which is a key ingredient in fertilizers, food additives, and industrial chemicals. The process involves oxidizing yellow phosphorus to produce phosphoric acid, which is then utilized in various applications including agriculture and food processing . -

Flame Retardants :

Yellow phosphorus is employed in the manufacture of flame retardants. These compounds are critical in reducing the flammability of materials in construction and textiles, contributing to fire safety standards . -

Detergents and Surfactants :

It plays a role in the formulation of detergents where phosphates derived from yellow phosphorus enhance cleaning efficiency by softening water and improving surfactant performance . -

Water Treatment :

Yellow phosphorus derivatives are used in water treatment processes to remove heavy metals and other contaminants. For instance, yellow phosphorus slag has been investigated for its ability to adsorb chromium (VI) ions from wastewater, demonstrating effective removal capabilities . -

Semiconductors and Electronics :

In the electronics industry, yellow phosphorus is utilized as a doping agent in semiconductor manufacturing. It enhances the electrical properties of silicon wafers used in various electronic devices . -

Steel Surface Treatment :

Yellow phosphorus is also significant in the automotive industry for steel surface pretreatment before painting and galvanizing machine parts. This process improves corrosion resistance and paint adhesion .

Environmental Considerations

The production and use of yellow phosphorus raise environmental concerns due to its toxicity and potential for pollution. The disposal of yellow phosphorus waste can lead to significant environmental hazards if not managed properly. Recent studies have focused on recycling techniques to recover high-purity phosphorus from waste materials, thereby reducing environmental impact while creating valuable products for reuse .

Emerging Technologies

-

Recycling Technologies :

Mitsui Chemicals has initiated projects aimed at developing recycling technologies for high-purity phosphorus materials from underused resources, such as industrial by-products and waste. This initiative not only addresses supply chain vulnerabilities but also promotes sustainable practices within the industry . -

Green Chemistry Approaches :

Research into green chemistry methods for treating yellow phosphorus waste has shown promise in converting waste into useful materials, such as absorbents for heavy metals. These methods focus on minimizing environmental impact while maximizing resource recovery .

Case Studies

-

Treatment of Yellow Phosphorus Slag :

A study demonstrated that treated yellow phosphorus slag could effectively adsorb chromium (VI) ions and methylene blue from aqueous solutions. The research highlighted the importance of optimizing treatment conditions like pH and temperature to enhance adsorption efficiency . -

Phosphorus Flows in Asia :

An analysis of phosphorus flows indicated that approximately 50% of global yellow phosphorus demand was met by Chinese exports, with Japan being a significant importer for various industrial applications including automotive manufacturing .

Mechanism of Action

Phosphorus exerts its effects through various mechanisms depending on its chemical form and application:

Molecular Targets and Pathways:

Energy Transfer: In biological systems, phosphorus is involved in the transfer of energy through the formation and hydrolysis of ATP.

Genetic Information: Phosphorus is a key component of the backbone of DNA and RNA, playing a crucial role in the storage and transmission of genetic information.

Enzyme Regulation: Phosphorylation and dephosphorylation of proteins regulate enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Phosphorus Sesquisulfide (P₄S₃)

Key Differences :

- Chemical Structure : P₄S₃ contains sulfur atoms, unlike pure P₄ .

- Applications : Primarily used in strike-anywhere matches and pyrotechnics .

- Toxicity : Lower acute toxicity compared to P₄, though chronic exposure risks remain .

Polyphosphates (e.g., Sodium Trimetaphosphate)

Key Differences :

- Composition : Chain-like structures (PO₃⁻)_n, unlike P₄’s tetrahedral structure .

- Reactivity: Non-pyrophoric; reacts with silver nitrate to form yellow precipitates (e.g., ammonium phosphomolybdate) .

- Applications : Food additives (e.g., meat preservatives), detergents, and water softening agents .

- Toxicity : Generally low toxicity but regulated due to environmental persistence .

White Phosphorus (P₄)

While often conflated with Phosphorus Yellow, industrial terminology sometimes distinguishes them based on purity. Both share identical chemical properties (P₄ structure, reactivity, and toxicity) but differ in storage protocols (e.g., underwater vs. inert gas) .

Data Table: Comparative Analysis

Research Findings

Environmental Behavior

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Phosphorus Yellow, and how do experimental parameters influence purity and yield?

- Methodological Answer : Synthesis typically involves high-temperature solid-state reactions between red phosphorus and sulfur under inert conditions . Purity is optimized by controlling stoichiometric ratios (e.g., P:S = 1:1.2) and annealing temperatures (e.g., 300–400°C). Yield is dependent on reaction time, with kinetic studies suggesting 48–72 hours for >90% conversion . Characterization via XRD and Raman spectroscopy is critical to confirm crystallographic phase (e.g., monoclinic vs. orthorhombic) and avoid sulfur-deficient byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s optical properties, and what are their limitations?

- Methodological Answer : UV-Vis spectroscopy (200–800 nm range) identifies bandgap transitions, but surface defects can distort absorption edges. Diffuse reflectance spectroscopy (DRS) coupled with Tauc plots provides more accurate bandgap estimates (~2.1 eV) . Photoluminescence (PL) spectroscopy at cryogenic temperatures reduces thermal noise, resolving excitonic peaks at 580–620 nm. However, PL intensity is highly sensitive to sample preparation (e.g., grinding-induced defects) .

Q. How can researchers design experiments to assess the thermal stability of this compound in ambient and inert atmospheres?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ and O₂ environments (5°C/min heating rate) reveals decomposition thresholds. Differential scanning calorimetry (DSC) identifies exothermic oxidation peaks at ~250°C in air. For reproducibility, ensure consistent particle size (e.g., ball-milled samples sieved to <50 µm) to minimize kinetic variability .

Advanced Research Questions

Q. How can contradictions in reported bandgap values of this compound (1.9–2.3 eV) be resolved through experimental design?

- Methodological Answer : Discrepancies arise from differences in synthesis routes (e.g., solvothermal vs. solid-state) and defect densities. Controlled studies should compare samples synthesized under identical conditions but characterized using multiple techniques (e.g., DRS, PL, and ellipsometry). Statistical analysis (e.g., ANOVA) of batch-to-batch variability can isolate synthesis-related outliers .

Q. What strategies mitigate the impact of crystal defects on this compound’s electronic structure in optoelectronic applications?

- Methodological Answer : Post-synthesis annealing (400°C, H₂/Ar atmosphere) reduces sulfur vacancies, as confirmed by XPS and Hall effect measurements. Density functional theory (DFT) simulations predict defect formation energies, guiding dopant selection (e.g., Se substitution at sulfur sites) to suppress deep-level traps .

Q. How do interfacial interactions between this compound and substrate materials (e.g., TiO₂, graphene) influence photocatalytic efficiency?

- Methodological Answer : Surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and TEM-EELS map charge transfer mechanisms. Controlled experiments using atomic layer deposition (ALD) to fabricate heterostructures with varying layer thicknesses (1–10 nm) reveal optimal interfacial contact for H₂ evolution. Electrochemical impedance spectroscopy (EIS) quantifies charge recombination rates .

Q. Data Analysis & Contradiction Management

Q. What statistical frameworks are appropriate for reconciling conflicting catalytic activity data across studies?

- Methodological Answer : Multivariate regression models can account for variables like surface area, defect density, and light intensity. Meta-analysis of published datasets (e.g., Web of Science, Scopus) should normalize activity metrics (e.g., turnover frequency per µg catalyst) and exclude outliers via Grubbs’ test .

Q. How can researchers differentiate between intrinsic material properties and measurement artifacts in conductivity studies?

- Methodological Answer : Four-point probe measurements minimize contact resistance artifacts. Cross-validate results with impedance spectroscopy and Kelvin probe force microscopy (KPFM). Replicate experiments using single-crystal vs. polycrystalline samples to isolate grain boundary effects .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in this compound synthesis across laboratories?

- Methodological Answer : Standardize precursor sources (e.g., Sigma-Aldrich red phosphorus, 99.999% purity) and furnace calibration (NIST-traceable thermocouples). Publish detailed procedural videos in supplementary materials, including inert glovebox protocols (O₂ < 0.1 ppm) .

Q. How should researchers structure a literature review to identify gaps in this compound’s application scope?

- Methodological Answer : Use systematic review tools like PRISMA to screen articles (2000–2025) and categorize applications (e.g., photocatalysis, sensors). Text-mining software (VOSviewer) can map keyword co-occurrence networks, highlighting underexplored areas like bioimaging or solid-state batteries .

Properties

IUPAC Name |

1,2,3,4-tetraphosphatricyclo[1.1.0.02,4]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P4/c1-2-3(1)4(1)2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSZRRSYVTXPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P12P3P1P23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923991 | |

| Record name | White Phosphorus (P4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.8950480 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow, soft, waxy solid with acrid fumes in air. | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

536 °F | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

1.82 | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.03 mmHg | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

62611-24-9, 12185-10-3, 7723-14-0; 12185-10-3 | |

| Record name | Phosphorus, ion (P41+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62611-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus, mol.(P4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012185103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | White Phosphorus (P4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

111.4 °F | |

| Record name | PHOSPHORUS (YELLOW) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/632 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.